molecular formula C20H26N6OS B11081683 Diethyl-(5-morpholin-4-yl-1,2,3,4-tetrahydro-7-thia-6,9,10,11-tetraaza-benzo[c]fluoren-8-yl)-amine

Diethyl-(5-morpholin-4-yl-1,2,3,4-tetrahydro-7-thia-6,9,10,11-tetraaza-benzo[c]fluoren-8-yl)-amine

Cat. No.: B11081683
M. Wt: 398.5 g/mol
InChI Key: YYBNXBKTNINIBZ-UHFFFAOYSA-N
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Description

N,N-DIETHYL-N-(5-MORPHOLINO-1,2,3,4-TETRAHYDRO[1,2,3]TRIAZINO[4’,5’:4,5]THIENO[2,3-C]ISOQUINOLIN-8-YL)AMINE is a complex organic compound with a unique structure that combines several heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-DIETHYL-N-(5-MORPHOLINO-1,2,3,4-TETRAHYDRO[1,2,3]TRIAZINO[4’,5’:4,5]THIENO[2,3-C]ISOQUINOLIN-8-YL)AMINE involves multiple steps, starting with the preparation of the core isoquinoline structureThe final step involves the addition of the morpholino and diethylamine groups under controlled conditions to ensure the correct positioning and stability of the compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N,N-DIETHYL-N-(5-MORPHOLINO-1,2,3,4-TETRAHYDRO[1,2,3]TRIAZINO[4’,5’:4,5]THIENO[2,3-C]ISOQUINOLIN-8-YL)AMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

N,N-DIETHYL-N-(5-MORPHOLINO-1,2,3,4-TETRAHYDRO[1,2,3]TRIAZINO[4’,5’:4,5]THIENO[2,3-C]ISOQUINOLIN-8-YL)AMINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N,N-DIETHYL-N-(5-MORPHOLINO-1,2,3,4-TETRAHYDRO[1,2,3]TRIAZINO[4’,5’:4,5]THIENO[2,3-C]ISOQUINOLIN-8-YL)AMINE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-DIETHYL-N-(5-MORPHOLINO-1,2,3,4-TETRAHYDRO[1,2,3]TRIAZINO[4’,5’:4,5]THIENO[2,3-C]ISOQUINOLIN-8-YL)AMINE is unique due to its complex structure, which combines multiple heterocyclic rings. This structural complexity may confer unique chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C20H26N6OS

Molecular Weight

398.5 g/mol

IUPAC Name

N,N-diethyl-8-morpholin-4-yl-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine

InChI

InChI=1S/C20H26N6OS/c1-3-25(4-2)19-17-16(22-24-23-19)15-13-7-5-6-8-14(13)18(21-20(15)28-17)26-9-11-27-12-10-26/h3-12H2,1-2H3

InChI Key

YYBNXBKTNINIBZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NN=NC2=C1SC3=C2C4=C(CCCC4)C(=N3)N5CCOCC5

Origin of Product

United States

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